molecular formula C33H44N6O8 B612465 Lpyfd-NH2 CAS No. 700361-48-4

Lpyfd-NH2

Cat. No.: B612465
CAS No.: 700361-48-4
M. Wt: 652.75
InChI Key: IZXBZWOUOODINS-IRGGMKSGSA-N
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Description

Lpyfd-NH2, also known as this compound, is a neuroprotective pentapeptide that binds to amyloid beta (Aβ) peptides. It has shown potential in protecting neurons against the toxic effects of Aβ (1-42) both in vitro and in vivo. This compound is being researched for its potential therapeutic applications in the treatment of Alzheimer’s Disease .

Mechanism of Action

Target of Action

LPYFD-NH2 is a neuroprotective peptide that primarily targets amyloid-beta (Aβ) . Amyloid-beta is a protein that plays a crucial role in the development of Alzheimer’s disease. The accumulation of this protein in the brain leads to the formation of plaques, which are associated with neuronal damage and the symptoms of Alzheimer’s disease .

Mode of Action

This compound interacts with amyloid-beta by binding to it . This binding has an inhibitory effect on the aggregation of Aβ(1-42), a specific form of amyloid-beta that is particularly associated with Alzheimer’s disease . By preventing the aggregation of Aβ(1-42), this compound helps to reduce the formation of plaques in the brain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amyloidogenic pathway, which leads to the production and aggregation of amyloid-beta . By binding to Aβ(1-42), this compound disrupts this pathway, reducing the formation of harmful plaques . The downstream effects of this disruption include a decrease in neuronal damage and a potential slowing of the progression of Alzheimer’s disease .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

The molecular effect of this compound’s action is the prevention of Aβ(1-42) aggregation . At the cellular level, this results in a reduction of plaque formation, which in turn leads to less neuronal damage . This could potentially slow the progression of Alzheimer’s disease and alleviate some of its symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lpyfd-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lpyfd-NH2 primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific functional groups within its structure .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound are typically shorter peptide fragments resulting from hydrolysis or modified peptides resulting from oxidation or reduction .

Scientific Research Applications

Lpyfd-NH2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its neuroprotective properties and its ability to inhibit the aggregation of amyloid beta peptides.

    Medicine: Explored as a potential therapeutic agent for Alzheimer’s Disease due to its ability to protect neurons from amyloid beta-induced toxicity.

Properties

IUPAC Name

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O8/c1-19(2)15-23(34)33(47)39-14-6-9-27(39)32(46)38-26(17-21-10-12-22(40)13-11-21)31(45)37-25(16-20-7-4-3-5-8-20)30(44)36-24(29(35)43)18-28(41)42/h3-5,7-8,10-13,19,23-27,40H,6,9,14-18,34H2,1-2H3,(H2,35,43)(H,36,44)(H,37,45)(H,38,46)(H,41,42)/t23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXBZWOUOODINS-IRGGMKSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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